molecular formula C20H38N8O6 B12570954 L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine CAS No. 193275-04-6

L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine

Cat. No.: B12570954
CAS No.: 193275-04-6
M. Wt: 486.6 g/mol
InChI Key: OLKDHRRWJQTSKA-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine is a complex peptide compound It is composed of multiple amino acids, including leucine, alanine, ornithine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.

Scientific Research Applications

L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and enzyme inhibition.

    Industry: Utilized in the development of novel materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

193275-04-6

Molecular Formula

C20H38N8O6

Molecular Weight

486.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H38N8O6/c1-10(2)9-12(21)17(31)26-11(3)16(30)27-13(5-4-8-25-20(23)24)18(32)28-14(19(33)34)6-7-15(22)29/h10-14H,4-9,21H2,1-3H3,(H2,22,29)(H,26,31)(H,27,30)(H,28,32)(H,33,34)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1

InChI Key

OLKDHRRWJQTSKA-XUXIUFHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.